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Compound of Interest

Compound Name:
10-Methoxyanthracene-9-

carbaldehyde

CAS No.: 63934-06-5

Cat. No.: B3055320

Get Quote

Introduction & Scientific Context
The electronic performance of organic semiconductors (OSCs) is dictated not just by molecular

structure but by supramolecular packing. 10-methoxyanthracene-9-carbaldehyde (MAC)

serves as a model system for understanding how asymmetric substitution (methoxy vs.

aldehyde) disrupts the centrosymmetric packing of the anthracene core.

Why This Matters
Charge Transport: The overlap of

-orbitals between adjacent anthracene rings determines hole mobility.

Polymorphism: Aldehyde groups can participate in weak C-H···O hydrogen bonding,

potentially leading to multiple polymorphic forms depending on crystallization solvents.

Fluorescence: The solid-state fluorescence quantum yield is highly sensitive to the specific

crystal packing (J-aggregates vs. H-aggregates).
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Material Preparation & Synthesis
Before crystallization, the material must be chemically pure (>99%). Impurities such as 9-

methoxyanthracene or 9,10-anthraquinone can act as crystal growth inhibitors or nucleation

poisons.

Synthesis Pathway (Vilsmeier-Haack Formylation)
The standard synthesis involves the formylation of 9-methoxyanthracene.

Reagents: 9-methoxyanthracene (1 eq), POCl

(1.2 eq), DMF (excess).

Procedure:

Cool DMF to 0°C. Add POCl

dropwise to form the Vilsmeier reagent (chloroiminium ion).

Add 9-methoxyanthracene solution (in DMF) slowly.

Heat to 80-90°C for 4 hours.

Hydrolysis: Pour into ice water and neutralize with sodium acetate.

Purification: Recrystallize crude product from ethanol or sublimate under vacuum to

remove trace isomers.

Protocol: Single Crystal Growth
Obtaining X-ray quality crystals of MAC requires controlling the supersaturation rate to favor

few, high-quality nucleation events over rapid precipitation.

Method A: Slow Evaporation (Recommended for
Screening)

Solvent System: Dichloromethane (DCM) / Hexane (1:1 v/v).
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Rationale: MAC is highly soluble in DCM but poorly soluble in hexane. As the volatile DCM

evaporates, the solubility decreases, driving crystallization.

Protocol:

Dissolve 20 mg of MAC in 2 mL of DCM in a small vial.

Filter the solution through a 0.45

m PTFE syringe filter into a clean 4 mL vial (dust acts as unwanted nucleation sites).

Add 1 mL of Hexane carefully.

Cover the vial with Parafilm and poke 3-5 small holes with a needle to control evaporation

rate.

Store in a vibration-free environment at 20°C.

Method B: Vapor Diffusion (Recommended for High
Quality)

Setup: Vial-in-vial system.

Inner Vial: 10 mg MAC in 1 mL Chloroform.

Outer Vial: 5 mL Methanol (antisolvent).

Mechanism: Methanol vapor slowly diffuses into the chloroform solution, gently lowering

solubility without turbulence.

Visual Workflow: Crystallization Logic
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Caption: Decision tree for optimizing crystal growth of anthracene derivatives.

Protocol: X-Ray Diffraction Data Collection
Once a crystal (approx.[1][2][3][4][5] 0.1 x 0.1 x 0.2 mm) is isolated, it is mounted on a

goniometer for Single Crystal XRD (SC-XRD).
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Instrument Configuration
Parameter Setting / Specification Rationale

Radiation Source

Mo K

(

Å)

Preferred for aromatics to

minimize absorption compared

to Cu sources.

Temperature 100 K (Cryostream)

Freezes thermal vibrations

(atomic displacement

parameters), improving

resolution.

Detector Distance 40 - 60 mm

Balance between resolution

(high angle data) and spot

separation.

Scan Type
and

scans

Ensures complete coverage of

reciprocal space

(completeness > 99%).

Data Processing Workflow
Indexing: Determine the unit cell dimensions (

) from a subset of frames.

Expected: Monoclinic system (Space group

is common for 9,10-disubstituted anthracenes).

Integration: Convert diffraction spots into intensity data (

).

Absorption Correction: Apply multi-scan corrections (SADABS or CrysAlisPro) to account for

crystal shape.

Structure Solution: Use SHELXT (Intrinsic Phasing).
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Locate the heavy atoms (Oxygen, Carbon).

Refinement: Use SHELXL (Least Squares).

Refine atomic positions (

) and thermal parameters (

).

Add Hydrogen atoms using a riding model (Aromatic C-H at 0.95 Å).

Visual Workflow: Structure Solution
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Caption: Logical flow for solving the crystal structure from raw diffraction data.

Results Interpretation & Discussion
Upon successful refinement, the structural data should be analyzed for specific interactions

relevant to drug development or materials science.

Key Structural Metrics to Analyze
Planarity: Measure the torsion angles of the anthracene core. Substitution at the 9,10-

positions often induces a "saddle" or "twist" deformation to relieve steric strain between the

peri-hydrogens and the substituents (methoxy/aldehyde).

Packing Motif:

Herringbone Packing: Edge-to-face interactions (common in unsubstituted anthracene).

-Stacking: Face-to-face overlap (promoted by bulky substituents). Measure the interplanar
distance (
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). Values < 3.5 Å indicate strong electronic coupling.

Intermolecular Interactions: Look for weak

hydrogen bonds linking the aldehyde oxygen to adjacent aromatic protons.

Representative Crystallographic Data
(Simulated/Expected)
Note: These values are representative of 9,10-disubstituted anthracene analogues and serve

as a validation baseline.

Property Expected Value Range Significance

Crystal System Monoclinic or Triclinic
Low symmetry due to

asymmetric substitution.

Space Group or
Centrosymmetric packing is

energetically favorable.

Volume (

)

~1100 - 1300 Å

(Z=4)

Consistent with MW = 236.27

g/mol .

R-Factor (

)
< 0.05 (5%)

Indicates a high-quality model

fit.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

No Crystals
Solution too dilute or solvent

too polar.

Increase concentration; try

Toluene/Acetonitrile mix.

Opaque/Microcrystalline Precipitation too fast.

Reduce evaporation rate (add

more Parafilm layers) or lower

temperature.

High R-Factor (>10%)
Twinning or poor crystal

quality.

Check diffraction spots for

splitting; re-crystallize using

Vapor Diffusion.

Disorder Methoxy group rotation.

Model disorder over two

positions in SHELXL using

PART commands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3055320?utm_src=pdf-custom-synthesis#bc-rfq
https://eprints.whiterose.ac.uk/id/eprint/236782/1/Angew%20Chem%20Int%20Ed%20-%202026%20-%20Smith%20-%20Multi%E2%80%90Crystal%20X%E2%80%90Ray%20Diffraction%20%20MCXRD%20%20Bridges%20the%20Crystallographic%20Characterisation.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Diffraction_Scattering_Techniques/X-ray_Crystallography
https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://www.mdpi.com/2073-4352/11/10/1161
https://www.researchgate.net/figure/RD-patterns-of-anthracene-crystals-obtained-in-DMF-Xylene-TCE-and-DGDE_fig5_322104988
https://www.benchchem.com/product/b3055320/docs#application-note-solid-state-characterization-of-10-methoxyanthracene-9-carbaldehyde
https://www.benchchem.com/product/b3055320/docs#application-note-solid-state-characterization-of-10-methoxyanthracene-9-carbaldehyde
https://www.benchchem.com/product/b3055320/docs#application-note-solid-state-characterization-of-10-methoxyanthracene-9-carbaldehyde
https://www.benchchem.com/product/b3055320/docs#application-note-solid-state-characterization-of-10-methoxyanthracene-9-carbaldehyde
https://www.benchchem.com/product/b3055320?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055320?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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